N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE
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Overview
Description
N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline moiety, which is known for its biological activity and presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone, followed by sulfonylation and subsequent acetylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and green chemistry principles could further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The quinoxaline moiety can be reduced to a tetrahydroquinoxaline under hydrogenation conditions.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share a similar core structure.
Sulfonyl derivatives: Compounds like sulfonylureas and sulfonamides have similar functional groups.
Uniqueness
N-{2-METHOXY-5-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of a quinoxaline core with a sulfonyl and methoxy functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-5-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-14-9-12(7-8-16(14)25-2)26(23,24)20-10-17(22)19-13-5-3-4-6-15(13)20/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGTXBQFMCJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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